molecular formula C15H14N4S2 B12039090 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-24-5

4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12039090
CAS No.: 478256-24-5
M. Wt: 314.4 g/mol
InChI Key: DHHPDNYDLDEALB-CXUHLZMHSA-N
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Description

4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a thiophene ring, a triazole ring, and a tolyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imine group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted thiophene or triazole derivatives

Scientific Research Applications

4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

478256-24-5

Molecular Formula

C15H14N4S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4S2/c1-10-4-3-5-12(8-10)14-17-18-15(20)19(14)16-9-13-7-6-11(2)21-13/h3-9H,1-2H3,(H,18,20)/b16-9+

InChI Key

DHHPDNYDLDEALB-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)C

Origin of Product

United States

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